Human TRPA1 Antagonism: Target Compound IC50 = 310 nM vs. Rat TRPA1 IC50 = 1200 nM
The target compound exhibits 3.9-fold greater potency at human TRPA1 (IC50 = 310 nM) compared to rat TRPA1 (IC50 = 1,200 nM), demonstrating species-dependent pharmacological selectivity relevant for translational pain research [1]. Closest analogs (CAS 364745-70-0, 303091-52-3, and N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide) have no TRPA1 data in public curated databases, establishing this compound as the only member of its immediate analog set with quantified TRPA1 antagonist activity suitable for mechanistic studies or screening campaigns .
| Evidence Dimension | TRPA1 antagonist potency (human vs. rat orthologs) |
|---|---|
| Target Compound Data | Human TRPA1 IC50 = 310 nM; Rat TRPA1 IC50 = 1,200 nM |
| Comparator Or Baseline | Rat TRPA1 (same compound) IC50 = 1,200 nM; Closest structural analogs (364745-70-0, 303091-52-3, N-(4-chloro-3-nitrophenyl) analog): no TRPA1 data available in curated databases |
| Quantified Difference | 4.9-fold selectivity for human over rat TRPA1; unique among immediate analog set |
| Conditions | HEK293-TREx cells expressing human or rat TRPA1; Fluo-4 NW staining-based fluorescence assay; 48–72 h post-induction (BindingDB/ChEMBL curated data) |
Why This Matters
For laboratories requiring a validated human TRPA1 antagonist chemical probe with defined potency and species selectivity, this compound provides a quantified pharmacological starting point that no immediate analog can match based on publicly available data, reducing the risk of investing in uncharacterized alternatives.
- [1] BindingDB. BDBM50021820 (CHEMBL3297778): TRPA1 antagonist activity at human (IC50 = 310 nM) and rat (IC50 = 1,200 nM) orthologs. https://bindingdb.org (accessed 2026-05-02). View Source
